molecular formula C11H19ClFNO2 B6179036 ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 2715120-02-6

ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B6179036
CAS No.: 2715120-02-6
M. Wt: 251.7
InChI Key:
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Description

Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.3]heptane ring system, which is a bicyclic structure where two rings share a single carbon atom. The compound also contains an ethyl ester group, an aminomethyl group, and a fluorine atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the spirocyclic compound are reacted together.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance binding affinity and selectivity by participating in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-thiaspiro[3.3]heptane hydrochloride: Similar spirocyclic structure but contains a sulfur atom instead of a fluorine atom.

    Bicyclo[2.2.1]heptane-1-carboxylates: Different bicyclic structure but similar functional groups.

Uniqueness

Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and conformational stability, making it a valuable scaffold in drug design and synthesis.

Properties

CAS No.

2715120-02-6

Molecular Formula

C11H19ClFNO2

Molecular Weight

251.7

Purity

95

Origin of Product

United States

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